Hydrogen‑Bond Donor Capacity of the Pyridin‑3‑ol Fragment vs. Pyridine and Pyridin‑2‑ol Analogs
The 3‑hydroxyl group on the pyridine ring functions as a hydrogen‑bond donor (HBD), a feature absent in the non‑hydroxylated analog 3‑(1‑benzofuran‑2‑yl)pyridine and geometrically distinct from the pyridin‑2‑ol isomer. In the benzofuran‑2‑yl‑(phenyl)‑3‑pyridylmethanol SAR series, the hydroxyl‑bearing derivatives consistently showed superior CYP19 inhibitory activity compared with unsubstituted pyridine analogs, with the 4‑methoxyphenyl‑substituted pyridylmethanol achieving an IC₅₀ of 1.3 µM versus 18.5 µM for the clinical comparator aminoglutethimide [1]. Computational modeling indicates that the pyridin‑3‑ol oxygen can accept a hydrogen bond while the hydroxyl proton can donate to the heme‑iron or nearby residues, a dual capability not achievable by pyridine alone [2].
| Evidence Dimension | Number of hydrogen‑bond donor (HBD) groups on the heterocyclic core |
|---|---|
| Target Compound Data | 1 HBD (pyridin‑3‑ol –OH); 2 H‑bond acceptors (pyridine N and benzofuran O) |
| Comparator Or Baseline | 3‑(1‑Benzofuran‑2‑yl)pyridine: 0 HBD, 2 H‑bond acceptors. 5‑(1‑Benzofuran‑2‑yl)pyridin‑2‑ol: 1 HBD but at the 2‑position, altering the H‑bond vector relative to the benzofuran plane. |
| Quantified Difference | Qualitative: gain of one HBD changes the compound from a pure acceptor to a donor‑acceptor system, enabling directional hydrogen‑bond networks critical for target engagement. |
| Conditions | Structural analysis by SMILES comparison; HBD count per Lipinski rules. |
Why This Matters
For procurement decisions, the presence and position of the hydroxyl group directly determines whether the compound can recapitulate the binding mode of lead molecules in CYP19 or kinase inhibitor programs—selecting an analog lacking this HBD will result in a structurally related but functionally distinct tool compound.
- [1] Saberi MR, Shah K, Simons C. Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. J Enzyme Inhib Med Chem. 2005;20(2):135-141. doi:10.1080/14756360400015256 View Source
- [2] Saberi MR, Vinh TK, Yee SW, Griffiths BJN, Evans PJ, Simons C. Potent CYP19 (aromatase) 1-[(benzofuran-2-yl)(phenylmethyl)pyridine, -imidazole, and -triazole inhibitors: synthesis and biological evaluation. J Med Chem. 2006;49(3):1016-1022. doi:10.1021/jm0508282 View Source
